

Synthesis of N-(1-Adamantyl)phthalimide: An Experimental Protocol

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Compound of Interest

Compound Name: *N*-(1-Adamantyl)phthalimide

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This document provides a comprehensive experimental protocol for the synthesis of **N-(1-Adamantyl)phthalimide**, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines the condensation reaction of 1-adamantylamine and phthalic anhydride, detailing the necessary reagents, equipment, and procedural steps for successful synthesis and purification.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-(1-Adamantyl)phthalimide**.

Reagent/ Product	Chemical Formula	Molar Mass (g/mol)	Moles (mmol)	Mass (g)	Volume (mL)	Role
1-Adamantyl amine	C ₁₀ H ₁₇ N	151.25	10.0	1.51	-	Reactant
Phthalic Anhydride	C ₈ H ₄ O ₃	148.12	10.0	1.48	-	Reactant
Glacial Acetic Acid	C ₂ H ₄ O ₂	60.05	-	-	20	Solvent
Ethanol	C ₂ H ₆ O	46.07	-	-	As needed	Recrystallization Solvent
N-(1-Adamantyl) phthalimide	C ₁₈ H ₁₉ NO ₂	281.35	10.0 (theoretical)	2.81 (theoretical)	-	Product

Experimental Protocols

Synthesis of N-(1-Adamantyl)phthalimide

This protocol details the synthesis of **N-(1-Adamantyl)phthalimide** via the condensation of 1-adamantylamine and phthalic anhydride in glacial acetic acid.

Materials:

- 1-Adamantylamine
- Phthalic Anhydride
- Glacial Acetic Acid
- Ethanol
- Round-bottom flask (100 mL)

- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper
- Beakers
- Graduated cylinders
- Spatula
- Melting point apparatus
- NMR spectrometer

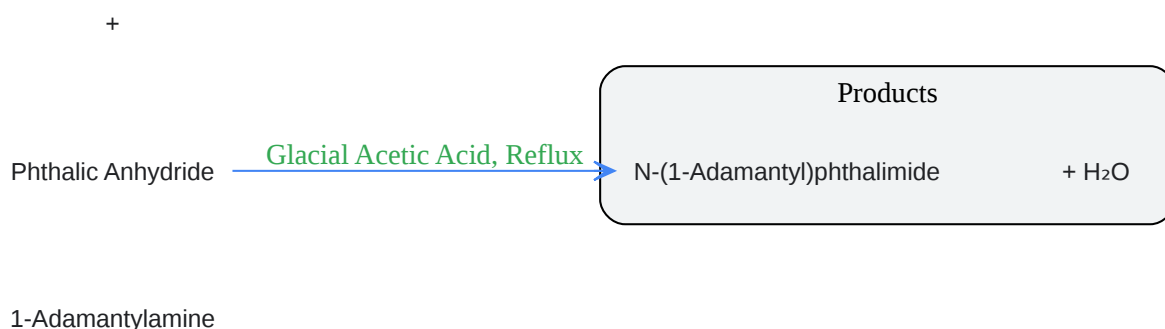
Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.51 g (10.0 mmol) of 1-adamantylamine and 1.48 g (10.0 mmol) of phthalic anhydride.
- **Solvent Addition:** Add 20 mL of glacial acetic acid to the flask.
- **Reflux:** Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux with continuous stirring. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the **N-(1-Adamantyl)phthalimide** product will precipitate out of the solution. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
- **Isolation of Crude Product:** Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any residual acetic acid.

- **Purification by Recrystallization:** Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
- **Final Product Collection:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.
- **Characterization:** Determine the melting point of the purified product. The expected melting point for **N-(1-Adamantyl)phthalimide** is in the range of 168-170 °C. Characterize the product using ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure.^[1] In ^1H NMR, the adamantyl protons typically appear as multiplets in the upfield region (δ 1.6–2.1 ppm), while the aromatic protons of the phthalimide group resonate downfield (δ 7.8–8.2 ppm).^[1] In ^{13}C NMR, the carbonyl carbons of the phthalimide moiety show signals around δ 168–170 ppm.^[1]

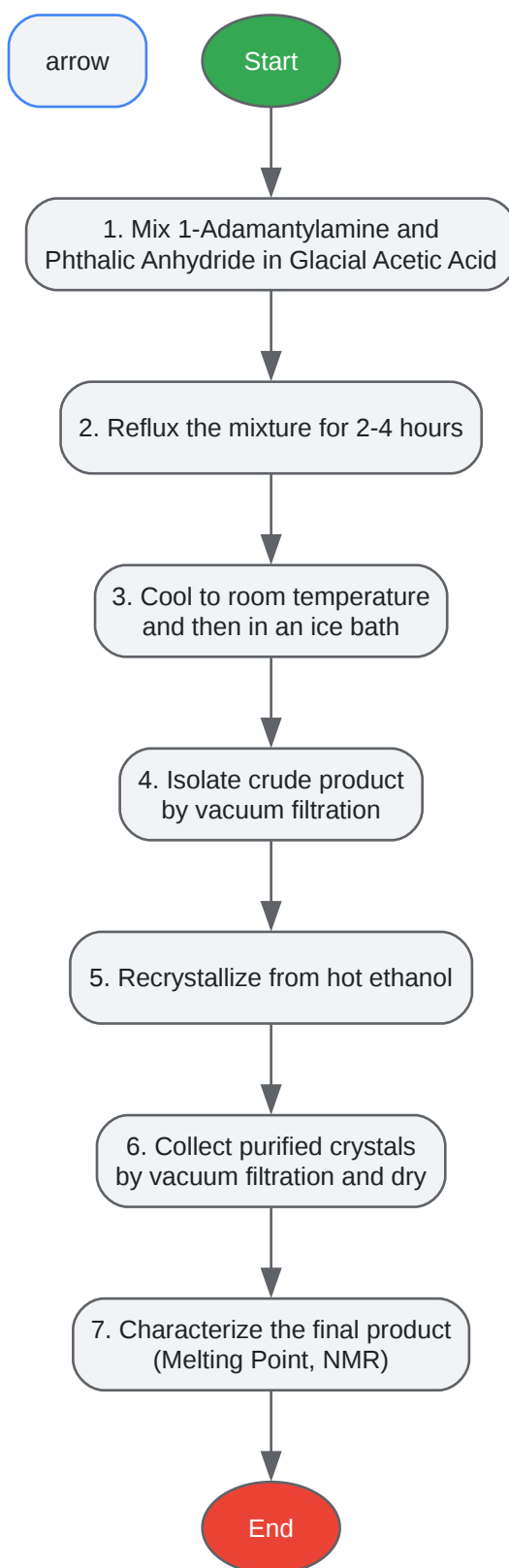
Mandatory Visualization

The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of **N-(1-Adamantyl)phthalimide**.



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Caption: Reaction scheme for the synthesis of **N-(1-Adamantyl)phthalimide**.



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References

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